molecular formula C15H20N2O2 B1178809 invariant surface glycoprotein 65 CAS No. 147338-68-9

invariant surface glycoprotein 65

Cat. No.: B1178809
CAS No.: 147338-68-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Invariant Surface Glycoprotein 65 (ISG65) is a type I transmembrane protein expressed on the surface of the bloodstream form of African trypanosomes, such as Trypanosoma brucei . This receptor is implicated in the parasite's immune evasion mechanisms by acting as a receptor for host complement component C3 . Research demonstrates that ISG65 binds specifically to the C3b and C3d fragments of complement C3, a key step in the complement cascade . Studies indicate that ISG65 functions as a potent inhibitor of the alternative complement pathway by accelerating the degradation of surface-bound C3b to iC3b, thereby helping the parasite reduce its susceptibility to complement-mediated clearance and lysis . This mechanism highlights its critical role in host-pathogen interactions . The protein features an ectodomain that can adopt dynamic conformations, potentially allowing it to extend beyond the parasite's dense VSG coat to engage with host ligands while maintaining a low immunogenic profile . Research into ISG65 provides valuable insights into parasitic survival strategies and innate immune system evasion. It is a crucial tool for scientists studying parasitology, immunology, and the development of novel therapeutic or diagnostic strategies for African trypanosomiasis . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147338-68-9

Molecular Formula

C15H20N2O2

Synonyms

invariant surface glycoprotein 65

Origin of Product

United States

Scientific Research Applications

Immune Evasion Mechanism

ISG65 acts as a receptor for complement component C3, which is crucial in the immune response against pathogens. Studies have demonstrated that ISG65 binds to C3b, a fragment of C3, and inhibits its deposition on the trypanosome surface. This binding reduces the susceptibility of the parasite to complement-mediated clearance, allowing it to evade the host's immune response more effectively .

Case Study: Mouse Infection Model

In a mouse model, ISG65 was shown to influence the rate of trypanosome clearance by interacting with C3. Mice infected with Trypanosoma brucei demonstrated altered susceptibility to C3-mediated clearance when ISG65 was present, highlighting its role in immune evasion .

Structural Insights and Binding Mechanism

Recent research has provided structural insights into how ISG65 interacts with C3. Using cryo-electron microscopy, researchers have characterized the binding sites and kinetics of this interaction. The binding of ISG65 to C3b was found to be complex, involving multiple binding phases and varying affinities for different C3 fragments (C3b, C3c, and C3d) .

Table 1: Binding Affinities of ISG65 to C3 Fragments

C3 FragmentBinding Affinity (nM)Binding Kinetics
C3b40Biphasic
C3cNot specifiedNot specified
C3dNot specifiedNot specified

Recombinant Protein Production

The production of recombinant ISG65 has been explored for various applications, including vaccine development and diagnostic tools. A hybrid approach combining hydrogen-deuterium exchange mass spectrometry and expression screening has been proposed to optimize the production of this glycoprotein . This method aims to enhance yield while maintaining functional integrity.

Case Study: Diagnostic Applications

ISG65 has been utilized in rapid diagnostic tests for African trypanosomiasis, demonstrating its potential as a biomarker for infection. Its presence on the surface of trypanosomes allows for reliable detection methods that can predict disease status in patients .

Therapeutic Targeting

Given its role in immune evasion, ISG65 presents an attractive target for therapeutic intervention. Strategies aimed at inhibiting ISG65 function could enhance the effectiveness of complement-mediated therapies against Trypanosoma brucei. Research indicates that targeting ISG65 could potentially disrupt its interaction with complement components, thereby restoring the efficacy of the host immune response .

Future Directions and Research Opportunities

Ongoing research is focused on elucidating the precise molecular mechanisms by which ISG65 modulates complement activation and exploring its potential as a target for novel therapeutic strategies. Furthermore, understanding the evolutionary conservation of ISG65 across different Trypanosoma species may provide insights into broader mechanisms of immune evasion among related pathogens .

Comparison with Similar Compounds

Comparative Analysis of ISG65 with Similar Compounds

Comparison with Other Trypanosomal Invariant Surface Glycoproteins

ISG65 vs. ISG75 ISG75 is another invariant glycoprotein in T. brucei with distinct structural and functional properties:

Feature ISG65 ISG75
Molecular Weight ~65 kDa ~75 kDa (varies by species; e.g., ISG7o differs by 5 kDa)
Glycosylation Not explicitly quantified, but likely moderate 2.5% carbohydrate content (vs. 11% in ISG7o)
Accessibility Shielded by VSG coat; inaccessible to antibodies/proteases Partially accessible depending on VSG variant; trypsin-sensitive in some clones
Function Binds complement C3 derivatives to inhibit lysis Role unclear; hypothesized to interact with host molecules or nutrients
Expression Level ~70,000 molecules/cell ~50,000 molecules/cell

Key Structural Similarities :

  • Both ISG65 and ISG75 possess large ECDs, single transmembrane domains, and small intracellular regions .
  • Both are regulated by ubiquitylation pathways to maintain copy number beneath the VSG coat .

Key Functional Differences :

  • ISG65 directly engages the complement system, while ISG75’s role remains undefined .
  • ISG75 exhibits greater variability in glycosylation and genetic diversity across Trypanosoma species .
Comparison with Other Trypanosomal Surface Receptors

Transferrin Receptor (TFR) and Haptoglobin-Hemoglobin Receptor (TbbHpHbR) :

  • Structural Similarity : Like ISG65, TFR and TbbHpHbR have three-helix bundle ECDs .
  • Functional Contrast : TFR and TbbHpHbR mediate iron acquisition by binding host transferrin or hemoglobin, whereas ISG65 is dedicated to immune evasion .

Variant Surface Glycoprotein (VSG) :

  • Structural Overlap : Both VSG and ISG65 are GPI-anchored with helical ECDs .
  • Functional Divergence : VSG undergoes antigenic variation to evade antibodies, while ISG65 is invariant and targets innate immunity .
Comparison with Host Complement Regulatory Proteins

Factor H (FH) and Factor I (FI) :

Feature ISG65 Factor H/Factor I
Origin Pathogen-derived (T. brucei) Host-derived
Binding Targets C3, C3b, C3d C3b (FH), C3b/C4b (FI)
Function Blocks complement activation by sequestering C3 derivatives FH acts as a cofactor for FI-mediated cleavage of C3b, suppressing amplification
Structural Basis Three-helix bundle ECD FH19–20 domains (C3b-binding) ; FI serine protease domains

Key Insight : While ISG65 and FH both interact with C3b, ISG65 lacks cofactor activity for FI, instead acting as a decoy receptor to divert complement components .

Research Implications and Unresolved Questions

  • Therapeutic Potential: Targeting ISG65-complement interactions could disrupt immune evasion, but low immunogenicity of ISGs complicates vaccine design .
  • Evolutionary Conservation : The three-helix bundle motif in ISG65, VSGs, and TFRs suggests a conserved structural framework for diverse functions in pathogenicity .

Data Tables

Table 1: Structural and Functional Features of ISG65 and Comparable Proteins

Protein Organism Domain Structure Key Ligands Role in Pathogenesis
ISG65 T. brucei ECD, TM, intracellular C3, C3b, C3d Complement evasion
ISG75 T. brucei ECD, TM, intracellular Unknown Unknown
Factor H Human SCR domains 19–20 C3b Complement regulation
VSG T. brucei ECD, GPI anchor None Antigenic variation

Table 2: Complement-Related Proteins and Their Pathogen Counterparts

Host Protein Pathogen Protein Interaction Outcome
C3b ISG65 Sequestration by ECD Reduced MAC formation
C3d ISG65 Binding via unknown motifs Altered B-cell signaling?
Factor H Microbial proteins Mimicry by pathogens (e.g., Streptococcus) Immune evasion

Preparation Methods

Circular Dichroism (CD) Spectroscopy

CD spectra of ISG65 reveal a predominantly α-helical fold (45–50%), with minima at 208 nm and 222 nm. Thermal denaturation experiments demonstrate a melting temperature (T<sub>m</sub>) of 52°C, indicative of moderate stability (Table 1).

Table 1: Secondary Structure and Stability of ISG65

ParameterValueMethod
α-Helix Content45–50%CD Spectroscopy
T<sub>m</sub>52°CCD Thermal Denaturation
Disordered Regions30–35%HDX-MS

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS identifies dynamic regions in ISG65. Deuterium incorporation is highest in the membrane-proximal C-terminal domain (residues 227–255), confirming intrinsic disorder (Fig. 1A). In contrast, the N-terminal three-helix bundle (residues 36–300) exhibits limited exchange, reflecting structural rigidity.

Cryo-Electron Microscopy (Cryo-EM)

Single-particle cryo-EM at 3.8 Å resolution resolves the ISG65:C3b complex. ISG65 adopts a curved three-helix bundle (H1: Lys36–Lys84; H2: Asp100–Asn144; H4: Thr259–Glu300), with unresolved disordered loops (Arg146–Ser202, Lys227–Met255) (Fig. 1B). Disulfide mapping via MS identifies three stabilizing bonds: Cys43–Cys200, Cys168–Cys181, and Cys240–Cys251.

Functional Characterization of ISG65-C3 Interactions

Surface Plasmon Resonance (SPR)

SPR assays quantify ISG65’s binding affinity for C3 fragments. ISG65 exhibits the highest affinity for C3d (K<sub>D</sub> = 7 nM), followed by C3MA (18 nM) and native C3 (130 nM) (Table 2).

Table 2: Binding Affinities of ISG65 for C3 Fragments

LigandK<sub>D</sub> (nM)Method
C3d7SPR
C3MA18SPR
C3b81SPR
Native C3130SPR

Cross-Linking and Complex Stability

Incubating ISG65 with C3b (1:1 molar ratio) and cross-linking with glutaraldehyde yields a stable 217 kDa complex, verified by SDS-PAGE and Western blotting. SEC confirms complex formation, with a retention volume matching theoretical predictions.

Challenges and Optimizations in ISG65 Preparation

  • Disordered Regions : The intrinsic disorder in ISG65’s C-terminal domain complicates crystallization, necessitating cryo-EM or integrative modeling.

  • Oxidative Folding : Co-expression with chaperones (e.g., DsbC) in E. coli improves disulfide bond formation, enhancing yield.

  • Proteolysis : Including protease inhibitors (e.g., PMSF, leupeptin) during lysis prevents degradation of the labile N-terminal domain .

Q & A

Q. What experimental approaches are used to express and purify recombinant ISG65 for functional studies?

Recombinant ISG65 is expressed in soluble form using host systems like Pichia pastoris or LEXSYS strains, followed by Ni-NTA affinity chromatography for purification . Key steps include:

  • Confirming protein identity via tryptic digestion and mass spectrometry .
  • Assessing purity and molecular weight shifts via SDS-PAGE and Coomassie staining (e.g., post-PNGase F treatment to remove N-glycans) .
  • Validating monomeric state using gel chromatography .

Q. How are structural features of ISG65, such as glycosylation and molecular weight, characterized?

  • N-glycosylation : Predicted glycosylation sites are validated by comparing SDS-PAGE migration before and after PNGase F treatment, which reduces apparent molecular weight .
  • Molecular weight discrepancies : Size-exclusion chromatography resolves discrepancies between predicted (41.8 kDa) and observed (50–60 kDa) masses, accounting for glycosylation and tertiary structure .

Q. What is the primary biological role of ISG65 in Trypanosoma brucei?

ISG65 mediates immune evasion by interacting with the host complement system. Methodological insights include:

  • Structural studies (e.g., cryo-EM or X-ray crystallography) to map ISG65-complement protein interactions .
  • Functional assays using ISG65-knockout parasites to assess susceptibility to complement-mediated lysis .

Advanced Research Questions

Q. How do cytoplasmic targeting signals in ISG65 regulate its subcellular localization and turnover?

The cytoplasmic tail of ISG65 contains three conserved lysine residues critical for endosomal trafficking. Researchers use:

  • Chimeric proteins : Transplanting ISG65’s C-terminal domain (74 residues) onto BiP (a chaperone) to study trafficking kinetics .
  • Mutagenesis : Lysine-to-alanine substitutions to disrupt endosomal targeting, leading to surface accumulation .
  • Pulse-chase assays : Quantifying rapid turnover (half-life <1 hour) of ISG65 compared to glycosylphosphatidylinositol (GPI)-anchored proteins .

Q. How can contradictory data on ISG65’s molecular weight or banding patterns be resolved?

  • Multi-method validation : Combine SDS-PAGE, mass spectrometry, and gel chromatography to distinguish proteolytic fragments, glycosylation states, or dimerization .
  • Post-translational modification analysis : Use enzymatic deglycosylation (e.g., PNGase F) or glycan-specific stains to confirm N-linked sugars .

Q. What methodologies identify ISG65’s interaction partners in immune evasion pathways?

  • Co-immunoprecipitation (Co-IP) : Crosslink ISG65 with complement factors (e.g., C3b) in parasite lysates, followed by LC-MS/MS to identify binding partners .
  • Surface plasmon resonance (SPR) : Quantify binding affinity between recombinant ISG65 and complement proteins .

Q. How do post-translational modifications of ISG65 influence its function?

  • Glycosylation mutants : Express ISG65 in glycosylation-deficient cell lines (e.g., alg3Δ yeast) to assess impact on immune evasion .
  • Phosphoproteomics : Use anti-phospho antibodies or TiO2 enrichment to map phosphorylation sites regulating endocytosis .

Q. What mechanisms underlie ISG65 recycling and its role in parasite survival?

  • ESCRT machinery studies : RNAi knockdown of ESCRT components (e.g., Vps24) to block ISG65 recycling and monitor parasite viability .
  • Live-cell imaging : Tag ISG65 with pH-sensitive fluorophores (e.g., pHluorin) to track movement between endosomes and the surface .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.